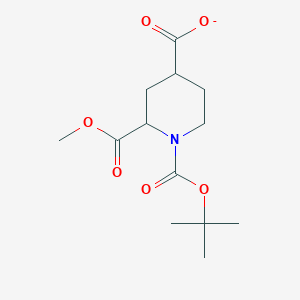
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct is a ruthenium-based compound with the empirical formula C41H30F6O5P2Ru. It is known for its application as a catalyst in various chemical reactions, particularly in the hydroacylation of alkynes and the vinylation of alcohols or aldehydes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct typically involves the reaction of ruthenium trichloride with triphenylphosphine and trifluoroacetic acid in the presence of carbon monoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then recrystallized from methanol to obtain the methanol adduct .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial applications. The key steps involve maintaining strict control over reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct undergoes several types of chemical reactions, including:
Hydroacylation: It catalyzes the addition of aldehydes to alkynes, forming β-unsaturated ketones.
Vinylation: It facilitates the addition of vinyl groups to alcohols or aldehydes.
Common Reagents and Conditions
Major Products
Hydroacylation: The major products are β-unsaturated ketones.
Vinylation: The major products are vinylated alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct involves the coordination of the ruthenium center with the substrates, facilitating the formation of new chemical bonds. The ruthenium center acts as a Lewis acid, activating the substrates and lowering the activation energy for the reaction. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparación Con Compuestos Similares
Similar Compounds
- Carbonyldihydridotris(triphenylphosphine)ruthenium (II)
- Tris(triphenylphosphine)ruthenium (II) dichloride
- Bis(triphenylphosphine)ruthenium (II) dicarbonyl chloride
Uniqueness
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct is unique due to its ability to catalyze both hydroacylation and vinylation reactions efficiently. Its methanol adduct form also provides enhanced stability and solubility, making it a versatile catalyst in various chemical processes .
Propiedades
Fórmula molecular |
C42H36F6O6P2Ru |
|---|---|
Peso molecular |
913.7 g/mol |
Nombre IUPAC |
carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2C2HF3O2.CH4O.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;2*1-2;/h2*1-15H;2*(H,6,7);2H,1H3;; |
Clave InChI |
UKQAOHZHDWPBQZ-UHFFFAOYSA-N |
SMILES canónico |
CO.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13384826.png)

![8-chloro-2-pyrrolidin-2-yl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B13384847.png)
![7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid](/img/structure/B13384850.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13384854.png)
![2-[[4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]amino]-2-oxoacetic acid](/img/structure/B13384856.png)
![trilithium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate](/img/structure/B13384860.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13384875.png)

![(3S,3aS,6aR)-N-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide](/img/structure/B13384885.png)

![(Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethenimidamide](/img/structure/B13384911.png)

